3-(Difluoromethoxy)isonicotinonitrile
Description
3-(Difluoromethoxy)isonicotinonitrile is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 3-position of the isonicotinonitrile scaffold. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing nature of the difluoromethoxy group, which enhances metabolic stability and modulates physicochemical properties such as lipophilicity and solubility.
Properties
Molecular Formula |
C7H4F2N2O |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
3-(difluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-4-11-2-1-5(6)3-10/h1-2,4,7H |
InChI Key |
BHQPAXUWXDWZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C#N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)isonicotinonitrile typically involves the introduction of a difluoromethoxy group to the isonicotinonitrile core. One common method involves the reaction of 3-hydroxyisonicotinonitrile with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of reagents and solvents can be tailored to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-(Difluoromethoxy)isonicotinonitrile has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.
Insecticides: It is also investigated for its insecticidal properties, making it a candidate for agricultural applications.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which is relevant in the treatment of pulmonary fibrosis . The compound’s difluoromethoxy group contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-(difluoromethoxy)isonicotinonitrile, emphasizing structural variations, similarity scores, and functional implications:
Key Observations:
Substituent Effects on Lipophilicity: The difluoromethoxy group in this compound offers a balance between lipophilicity (LogP ~2.1 predicted) and metabolic resistance, outperforming methoxy (-OMe) and amino (-NH₂) analogs.
Electronic Effects : Fluorine and difluoromethoxy groups withdraw electron density, stabilizing the pyridine ring and influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Biological Relevance: Compounds with difluoromethoxy substituents exhibit enhanced blood-brain barrier penetration compared to non-fluorinated analogs, making them candidates for CNS-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
